3-Acetamidofluoranthen-9-ol
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Overview
Description
3-Acetamidofluoranthen-9-ol is a chemical compound belonging to the class of hydroxyfluorenes It is characterized by the presence of an acetamido group and a hydroxy group attached to the fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidofluoranthen-9-ol typically involves the acylation of fluoranthene derivatives. One common method includes the reaction of fluoranthene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Acetamidofluoranthen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-acetamido-5-carboxyfuran under specific conditions.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: 3-Acetamido-5-carboxyfuran
Reduction: 3-Aminofluoranthen-9-ol
Substitution: Various substituted fluoranthene derivatives
Scientific Research Applications
3-Acetamidofluoranthen-9-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetamidofluoranthen-9-ol involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hydroxy group can participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Fluoren-9-ol: A hydroxyfluorene with similar structural features but lacking the acetamido group.
3-Acetamido-5-acetylfuran: Another acetamido-substituted compound with different functional groups.
Uniqueness
3-Acetamidofluoranthen-9-ol is unique due to the presence of both acetamido and hydroxy groups on the fluoranthene structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
192705-54-7 |
---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(9-hydroxyfluoranthen-3-yl)acetamide |
InChI |
InChI=1S/C18H13NO2/c1-10(20)19-17-8-7-14-16-9-11(21)5-6-12(16)13-3-2-4-15(17)18(13)14/h2-9,21H,1H3,(H,19,20) |
InChI Key |
SUGRVVXCIPGQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C4=C3C=CC(=C4)O |
Origin of Product |
United States |
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